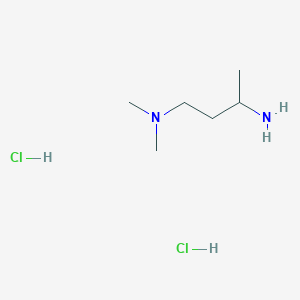
N-(3-aminobutyl)-N,N-dimethylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de N-(3-aminobutil)-N,N-dimetilamina es un compuesto químico con la fórmula molecular C6H18N2•2HCl. Se utiliza comúnmente en investigación bioquímica y tiene diversas aplicaciones en química, biología e industria. Este compuesto es conocido por sus propiedades y reactividad únicas, lo que lo convierte en una herramienta valiosa en estudios científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dihidrocloruro de N-(3-aminobutyl)-N,N-dimetilamina normalmente implica la reacción de la N,N-dimetil-1,3-propandiamina con ácido clorhídrico. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación de la sal dihidrocloruro. El proceso se puede resumir de la siguiente manera:
Materiales de partida: N,N-dimetil-1,3-propandiamina y ácido clorhídrico.
Condiciones de reacción: La reacción se lleva a cabo a temperatura ambiente con agitación constante.
Aislamiento del producto: El producto resultante se aísla por filtración y se purifica mediante recristalización.
Métodos de producción industrial
En entornos industriales, la producción del dihidrocloruro de N-(3-aminobutyl)-N,N-dimetilamina implica una síntesis a gran escala utilizando condiciones de reacción similares. El proceso se optimiza para un alto rendimiento y pureza, asegurando que el compuesto cumpla con las especificaciones requeridas para aplicaciones de investigación e industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
El dihidrocloruro de N-(3-aminobutyl)-N,N-dimetilamina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos de amina correspondientes.
Reducción: Puede reducirse para formar aminas primarias.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo amino es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en reacciones de sustitución.
Productos principales formados
Oxidación: Formación de óxidos de amina.
Reducción: Formación de aminas primarias.
Sustitución: Formación de aminas sustituidas con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
El dihidrocloruro de N-(3-aminobutyl)-N,N-dimetilamina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y catálisis.
Biología: Se emplea en el estudio de los mecanismos enzimáticos y las interacciones proteicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de N-(3-aminobutyl)-N,N-dimetilamina implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede modular las vías bioquímicas uniéndose a sitios específicos, alterando la actividad de las proteínas y otras biomoléculas. Esta modulación puede conducir a diversos efectos biológicos, lo que lo convierte en una herramienta valiosa en la investigación.
Comparación Con Compuestos Similares
Compuestos similares
- Dihidrocloruro de N-(3-aminobutyl)-N,N-dietilamina
- Dihidrocloruro de N-(3-dimetilaminopropil)-N,N-dimetilamina
- Dihidrocloruro de N-(3-aminopropil)-N,N-dimetilamina
Unicidad
El dihidrocloruro de N-(3-aminobutyl)-N,N-dimetilamina es único debido a su estructura molecular específica, que confiere reactividad y propiedades distintas. En comparación con compuestos similares, ofrece ventajas únicas en términos de estabilidad, solubilidad y reactividad, lo que lo convierte en una opción preferida en diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C6H18Cl2N2 |
|---|---|
Peso molecular |
189.12 g/mol |
Nombre IUPAC |
1-N,1-N-dimethylbutane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2.2ClH/c1-6(7)4-5-8(2)3;;/h6H,4-5,7H2,1-3H3;2*1H |
Clave InChI |
JKSSNMFOZCQGAD-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN(C)C)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


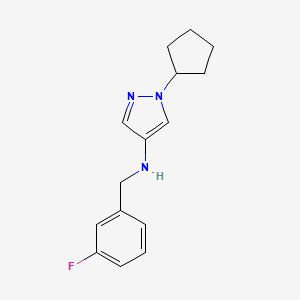
![4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11733063.png)
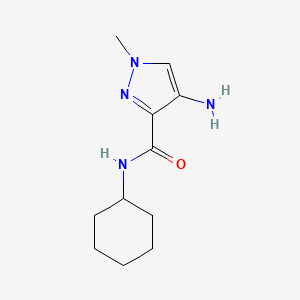
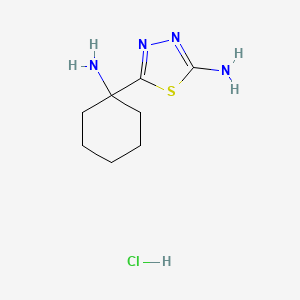
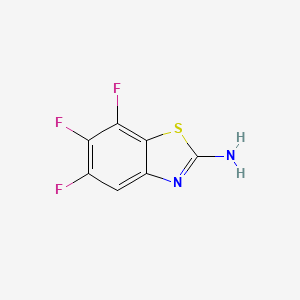
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11733083.png)
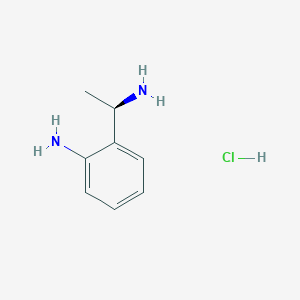
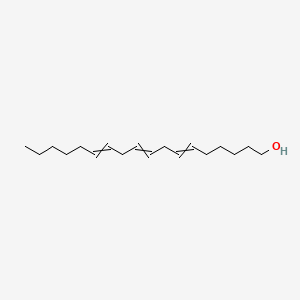

![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733114.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733123.png)
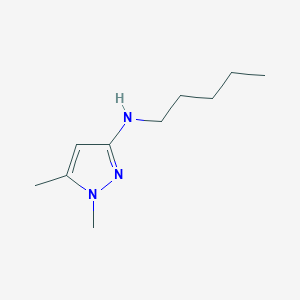
![N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733133.png)
![1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733136.png)
